molecular formula C7H3Br2NS B11789859 4,6-Dibromothieno[2,3-b]pyridine

4,6-Dibromothieno[2,3-b]pyridine

Cat. No.: B11789859
M. Wt: 292.98 g/mol
InChI Key: GDRXYBUQDLJULF-UHFFFAOYSA-N
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Description

4,6-Dibromothieno[2,3-b]pyridine: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound is characterized by the presence of two bromine atoms at the 4 and 6 positions of the thieno[2,3-b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromothieno[2,3-b]pyridine typically involves the bromination of thieno[2,3-b]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine reagents on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromothieno[2,3-b]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, or Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.

    Coupling Reactions: Palladium catalysts are typically used in cross-coupling reactions, along with appropriate ligands and bases.

Major Products Formed:

    Substitution Reactions: Products include various substituted thieno[2,3-b]pyridines depending on the nucleophile used.

    Coupling Reactions: Products include biaryl compounds or other complex structures formed by the coupling of this compound with other aromatic or aliphatic partners.

Scientific Research Applications

4,6-Dibromothieno[2,3-b]pyridine has several applications in scientific research:

    Materials Science: It is used as a building block for the synthesis of organic semiconductors and conductive polymers.

    Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceutical agents.

    Organic Synthesis: It is utilized in the development of new synthetic methodologies and the construction of complex molecular architectures.

Mechanism of Action

The mechanism of action of 4,6-Dibromothieno[2,3-b]pyridine depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of bromine atoms can enhance its binding affinity and selectivity towards these targets, thereby modulating their activity.

Comparison with Similar Compounds

    4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine: Another brominated heterocycle with similar structural features.

    Thieno[3,4-c]pyrrole-4,6-dione: A related compound used in optoelectronic applications.

Uniqueness: 4,6-Dibromothieno[2,3-b]pyridine is unique due to its specific bromination pattern, which imparts distinct reactivity and properties. This makes it a valuable intermediate for the synthesis of diverse functional materials and bioactive compounds.

Properties

Molecular Formula

C7H3Br2NS

Molecular Weight

292.98 g/mol

IUPAC Name

4,6-dibromothieno[2,3-b]pyridine

InChI

InChI=1S/C7H3Br2NS/c8-5-3-6(9)10-7-4(5)1-2-11-7/h1-3H

InChI Key

GDRXYBUQDLJULF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=CC(=N2)Br)Br

Origin of Product

United States

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